3-Hydroxy-1-methylxanthine

Description

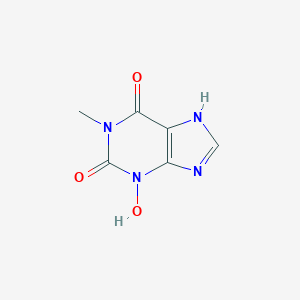

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1-methyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-9-5(11)3-4(8-2-7-3)10(13)6(9)12/h2,13H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEOAXRRWCDSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(N=CN2)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161213 | |

| Record name | 3-Hydroxy-1-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-16-5 | |

| Record name | 3-Hydroxy-1-methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-1-METHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9323NN36VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation Research Involving 3 Hydroxy 1 Methylxanthine

Purine (B94841) Catabolism and Xanthine (B1682287) Intermediates in Biological Systems

Purine catabolism is a fundamental metabolic process involving the breakdown of purine nucleotides into uric acid. This pathway is crucial for the removal of purine bases from the body. The core of this process involves the conversion of hypoxanthine (B114508) and guanine (B1146940) into xanthine, which is then oxidized to uric acid, the final product in humans and higher primates. reactome.orgwikipedia.org

Xanthine oxidoreductase (XOR) is a key and rate-limiting enzyme in the purine degradation pathway. physiology.orgphysiology.org It is responsible for catalyzing the final two steps of this metabolic sequence. researchgate.netnih.gov XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). physiology.orgnih.gov Both forms catalyze the same reactions but use different electron acceptors. nih.gov The enzyme catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and subsequently xanthine to uric acid. researchgate.netresearchgate.net This enzymatic action is critical for maintaining purine homeostasis. physiology.org Beyond its role in purine breakdown, XOR's low substrate specificity allows it to metabolize a variety of other endogenous and exogenous compounds, including drugs. nih.gov

The terminal phase of purine catabolism centers on the sequential oxidation of purine bases. researchgate.net Purine nucleosides, such as inosine (B1671953) and guanosine (B1672433), are first converted to their respective bases, hypoxanthine and guanine. wikipedia.orgnih.gov Guanine can be converted to xanthine directly. wikipedia.org Hypoxanthine, however, undergoes a two-step oxidation process, both steps of which are catalyzed by xanthine oxidoreductase. wikipedia.orgnih.gov

First, XOR catalyzes the conversion of hypoxanthine to xanthine. wikipedia.orgresearchgate.net In the second step, the same enzyme, XOR, oxidizes xanthine to produce uric acid. wikipedia.orgresearchgate.netresearchgate.net In humans, uric acid is the final product of this pathway and is excreted. physiology.orgresearchgate.net

Table 1: Key Reactions in the Terminal Purine Catabolism Pathway

| Substrate | Enzyme | Product |

|---|---|---|

| Hypoxanthine | Xanthine Oxidoreductase (XOR) | Xanthine |

| Xanthine | Xanthine Oxidoreductase (XOR) | Uric Acid |

Metabolic Conversion of Related Methylxanthines to 3-Hydroxy-1-methylxanthine

Methylxanthines, a class of purine alkaloids, undergo extensive metabolism in biological systems, primarily through demethylation and oxidation reactions. These pathways can lead to the formation of various xanthine and methylxanthine intermediates.

Theophylline (B1681296) (1,3-dimethylxanthine) is primarily metabolized in the liver, where it undergoes two main biotransformation reactions: 8-hydroxylation and N-demethylation. clinpgx.org The N-demethylation pathways, primarily carried out by the enzyme CYP1A2, result in the formation of 1-methylxanthine (B19228) and 3-methylxanthine (B41622). clinpgx.org Studies have shown that the reaction of theophylline with oxidizing radicals can also lead to the formation of 1-methylxanthine and, to a lesser degree, 3-methylxanthine. nih.govresearchgate.net The resulting 1-methylxanthine can then be further metabolized by xanthine oxidase. clinpgx.org In some bacterial systems, such as Pseudomonas putida CBB5, theophylline is demethylated to both 1-methylxanthine and 3-methylxanthine, which are subsequently converted to xanthine. asm.orgnih.gov

Table 2: Major Demethylation Metabolites of Theophylline

| Parent Compound | Primary Metabolic Pathway | Key Enzyme(s) | Major Metabolites |

|---|---|---|---|

| Theophylline (1,3-Dimethylxanthine) | N-demethylation | CYP1A2 | 1-Methylxanthine, 3-Methylxanthine |

Caffeine (B1668208) (1,3,7-trimethylxanthine) metabolism is a complex process involving sequential demethylation steps that produce a variety of dimethylxanthine and monomethylxanthine metabolites. mdpi.com The primary metabolites of caffeine are paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine). asm.org These dimethylxanthines are further demethylated to monomethylxanthines, including 1-methylxanthine, 3-methylxanthine, and 7-methylxanthine (B127787). asm.orgfao.org These reactions ultimately converge at xanthine, which is then oxidized to uric acid. asm.org The enzyme xanthine oxidase is involved in the metabolism of some of these downstream metabolites. nih.gov 1-Methylxanthine is a known human metabolite of both paraxanthine and theophylline. nih.gov

Research in rats has demonstrated a direct metabolic pathway from the oncogenic compound 1-methylguanine (B1207432) 3-oxide to this compound. nih.gov This biotransformation occurs through deamination. nih.gov The study found that when 1-methylguanine 3-oxide was administered, this compound and its subsequent metabolites were produced. nih.gov This deamination to the oncogenic this compound is considered sufficient to explain the carcinogenicity of the parent compound. nih.gov Further administration of this compound itself led to the recovery of 1-methyl-8-methylthioxanthine from urine and hepatic protein, indicating its own distinct metabolic fate. nih.gov

Purine Salvage Pathways and Nucleotide Homeostasis Interplay

The balance between the de novo synthesis of purines and their recycling through salvage pathways is critical for maintaining cellular nucleotide pools, which are essential for a myriad of biological processes including DNA and RNA synthesis, energy metabolism, and cellular signaling. The involvement of various endogenous and exogenous compounds, including metabolites of methylxanthines, can influence this delicate equilibrium.

Reciprocal Regulation with De Novo Purine Synthesis

The de novo synthesis of purines is a highly regulated and energy-intensive process. The salvage pathways, which recycle purine bases from nucleotide degradation, offer a more energy-efficient alternative. This creates a system of reciprocal regulation where the activity of salvage pathways can modulate the rate of de novo synthesis. While the direct regulatory effects of this compound on the key enzymes of de novo purine synthesis have not been extensively detailed in publicly available research, the broader context of purine metabolism suggests potential points of interaction. Altered levels of purine metabolites can impact the allosteric regulation of enzymes such as amidophosphoribosyltransferase, the rate-limiting step in de novo synthesis.

Biochemical Implications of Purine Metabolism Dysregulation in Experimental Models

Experimental models of purine metabolism dysregulation are crucial for understanding the pathogenesis of various metabolic disorders and for identifying potential therapeutic targets. In the context of such models, the introduction of specific metabolites can reveal important biochemical consequences.

In a study focused on identifying biomarkers for hepatocellular carcinoma in patients with hepatitis C, this compound was noted in the context of altered purine metabolism. This finding suggests that shifts in the metabolic pathways involving this compound may be associated with pathological states. Further research in cellular and animal models is necessary to elucidate the specific biochemical mechanisms underlying such associations.

Additionally, research has indicated the formation of an adduct between the acetate (B1210297) ester of this compound and uridine. This covalent binding highlights a potential for this compound, or its derivatives, to interact with nucleic acid components, a finding that could have significant implications in the study of mutagenesis and carcinogenesis.

| Research Area | Key Finding | Potential Implication |

| Biomarker Discovery | Identified as a potential biomarker in distinguishing hepatocellular carcinoma from hepatitis C. | May serve as an indicator of perturbed purine metabolism in liver disease. |

| Nucleic Acid Interaction | The acetate ester forms an adduct with uridine. | Suggests a potential for interaction with RNA, warranting further investigation into its effects on nucleic acid structure and function. |

Enzymatic and Biochemical Interactions of 3 Hydroxy 1 Methylxanthine and Xanthine Derivatives

Interactions with Key Enzymes in Purine (B94841) Metabolism

The metabolism of methylxanthines, a class of purine alkaloids that includes 3-hydroxy-1-methylxanthine, involves a series of complex enzymatic reactions. The position and nature of substituents on the xanthine (B1682287) core significantly influence their interaction with enzymes involved in purine metabolism.

Xanthine oxidase (XO) and xanthine dehydrogenase (XDH) are critical enzymes in purine catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.orgebi.ac.uk The substrate specificity of these enzymes is influenced by the substitution pattern on the xanthine ring.

1-methylxanthine (B19228), a metabolite of caffeine (B1668208) and theophylline (B1681296), is efficiently converted to 1-methyluric acid by xanthine oxidase. wikipedia.orgclinpgx.org This indicates that methylation at the N1 position is permissive for enzyme activity. Studies with perfused rat hindlimb have shown that the metabolism of infused 1-methylxanthine to 1-methylurate by capillary endothelial xanthine oxidase increases with muscle contraction and oxygen uptake, suggesting it can be an indicator of changes in capillary surface area. nih.gov

Conversely, methylation at the N3 position, as seen in 3-methylxanthine (B41622), results in very little to no activity from xanthine oxidase. wikipedia.org This suggests that the N3 position is critical for substrate binding or catalysis. Given that this compound possesses a methyl group at the N1 position and a hydroxyl group at the N3 position, its interaction with XO and XDH would be complex. While the N1-methylation is tolerated, the modification at the N3 position, even with a hydroxyl group instead of a methyl group, could significantly hinder its ability to act as a substrate for these enzymes. The specific catalytic roles of active site residues like Glu802 and Arg880 are crucial in orienting the substrate for hydroxylation, and alterations at the N3 position may disrupt this orientation. ebi.ac.uknih.gov

| Compound | Position of Methyl Group(s) | Substrate for XO/XDH | Primary Metabolite |

|---|---|---|---|

| Hypoxanthine | - | Yes | Xanthine |

| Xanthine | - | Yes | Uric Acid |

| 1-Methylxanthine | N1 | Yes | 1-Methyluric Acid |

| 3-Methylxanthine | N3 | Little to no activity | N/A |

Purine phosphoribosyltransferases (PRTases) are key enzymes in the purine salvage pathway, catalyzing the conversion of purine bases into their corresponding nucleoside monophosphates. Human hypoxanthine-guanine phosphoribosyltransferase (HPRT) can salvage hypoxanthine and guanine (B1146940), and to a lesser extent, xanthine. The substrate specificity of these enzymes can be significantly altered by single amino acid substitutions. While direct studies on this compound are not available, the substrate specificity of PRTases for various purine analogs provides some insight. The ability of human HPRT to salvage xanthine, albeit at low levels, suggests that other substituted xanthines might also interact with the enzyme, though likely with varying efficiencies.

Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a key step in the de novo synthesis of guanine nucleotides. researchgate.netwikipedia.org GMP synthetase then catalyzes the amination of XMP to form guanosine (B1672433) monophosphate (GMP). wikipedia.orgmdpi.com While methylxanthines are not direct substrates, their structural similarity to purine nucleotides suggests potential for interaction. For instance, inhibitors of IMPDH, such as ribavirin, have been shown to reduce caffeine biosynthesis in plants, indicating an indirect link between IMPDH activity and methylxanthine production. researchgate.net Some research has shown that L-XMP, an enantiomer of the natural substrate, can be converted to L-GMP by E. coli GMP synthetase and can also inhibit the enzyme's activity, highlighting the potential for purine analogs to interact with this enzyme. researchgate.net

Purine nucleoside phosphorylase (PNP) is another crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. ebi.ac.uk Mammalian PNPs are specific for 6-oxopurine nucleosides like inosine and guanosine. abcam.com The recognition of substrates by PNP is highly specific. For example, methylation at the N7 position of guanosine still allows the compound to be a good substrate, but methylation at the N1 position of inosine or guanosine prevents them from being substrates or inhibitors, implicating the N1 position as a critical binding site. This suggests that a nucleoside form of 1-methylxanthine or this compound would likely not be a substrate for mammalian PNP.

Nucleoside hydrolases (NHs) catalyze the hydrolysis of the N-glycosidic bond of ribonucleosides. nih.gov Their substrate specificity varies widely. Some NHs, termed N-methyl nucleosidases, show a preference for methylpurine nucleosides, such as 3- and 7-methylxanthosine (B1261978). enzyme-database.org The hydrolysis of 7-methylxanthosine to 7-methylxanthine (B127787) is a step in the caffeine biosynthesis pathway in plants. enzyme-database.org The broad substrate specificity of some plant-based N-methyltransferases and nucleosidases is fundamental to the complex pathways of purine alkaloid synthesis. royalsocietypublishing.org

Molecular Mechanisms of Action of Methylxanthine Scaffolds

One of the primary and most well-documented mechanisms of action for methylxanthines is the competitive antagonism of adenosine (B11128) receptors. researchgate.netavma.orgnih.gov Adenosine is a ubiquitous signaling molecule that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. avma.org Methylxanthines, including caffeine, theophylline, and theobromine (B1682246), bind to these receptors with an affinity similar to that of adenosine itself, thereby blocking its effects. nih.gov

This antagonism is the principal mechanism behind the central nervous system stimulant effects of methylxanthines. nih.gov In the brain, adenosine accumulation signals mental fatigue; by blocking adenosine receptors, methylxanthines reduce this inhibitory signal, leading to increased alertness. nih.govnih.gov The antagonism of A₁ and A₂ₐ receptors is considered the primary mediator of these effects. avma.orgnih.gov

At the cellular level, the blockade of adenosine receptors by methylxanthines leads to a cascade of downstream effects. For example, antagonism of A₁ receptors, which are often coupled to inhibitory G proteins (Gi), can lead to an increase in the concentration of the second messenger cyclic adenosine monophosphate (cAMP) by relieving the inhibition of adenylyl cyclase. researchgate.net This increase in cAMP can influence numerous cellular processes. researchgate.netnih.gov The interaction of methylxanthines with adenosine receptors is competitive, and all four major methylxanthines (caffeine, theophylline, theobromine, and paraxanthine) have been shown to act as pure adenosine receptor antagonists. avma.org

| Mechanism | Target | Cellular Outcome |

|---|---|---|

| Adenosine Receptor Antagonism | A₁, A₂ₐ, A₂ₑ, A₃ Receptors | Blockade of adenosine signaling, leading to effects like CNS stimulation. |

| Phosphodiesterase (PDE) Inhibition | PDE enzymes | Increased intracellular levels of cAMP and cGMP. |

| Mobilization of Intracellular Calcium | Calcium channels | Increased intracellular calcium concentrations. |

Phosphodiesterase Inhibition and Cyclic Nucleotide Regulation

Xanthine derivatives are well-documented as inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). researchgate.net By inhibiting these enzymes, xanthine compounds effectively increase the intracellular concentrations of these second messengers, which are crucial for a wide array of signal transduction pathways. cvpharmacology.com

The inhibitory profile of various xanthine derivatives demonstrates a degree of selectivity for different PDE isoforms. For instance, a study on four related xanthine derivatives—pentoxifylline (B538998), propentofylline, torbafylline, and albifylline—showed that they all inhibited the cGMP-stimulated PDE II more potently than its basal activity. nih.gov Propentofylline was identified as the most potent inhibitor of this isoform. nih.gov With the exception of propentofylline, which showed marked selectivity for the rolipram-sensitive PDE IV over the cGMP-inhibited PDE III, the other xanthines exhibited modest and similar inhibitory potency against both cAMP-specific isoforms. nih.gov

Further research has focused on developing xanthine-based inhibitors targeting specific PDEs, such as PDE9A, which has a high affinity for cGMP. benthamdirect.com Computational and biological studies have explored the substitution at various positions on the xanthine scaffold (N1, N3, and C8) to enhance inhibitory activity and selectivity. benthamdirect.comresearchgate.net For example, an alkyl chain at the N1 position can confer selectivity towards PDE9A, while an aromatic fragment at the N3 position can increase binding affinity. benthamdirect.com

The inhibition of cGMP PDE by 1-methyl-3-alkylxanthines has been shown to be more potent than their corresponding 3-alkylxanthine counterparts, and this increased potency correlates with their ability to relax trachealis smooth muscle. nih.gov This suggests that the bronchodilatory effects of some xanthines may be mediated, at least in part, through the inhibition of cGMP PDE. nih.gov

Table 1: Inhibitory Activity of Selected Xanthine Derivatives on Phosphodiesterase Isoforms

| Compound | Target PDE Isoform | IC50 (µM) | Key Findings |

|---|---|---|---|

| Propentofylline | PDE II (cGMP-stimulated) | 20 | Most potent inhibitor among the four tested derivatives (pentoxifylline, propentofylline, torbafylline, albifylline). nih.gov |

| Torbafylline | PDE I | - | Showed some selectivity for PDE I. nih.gov |

| Pentoxifylline | PDE I | - | Inhibited the calcium plus calmodulin-stimulated activity more efficiently than the basal activity. nih.gov |

| 1-Methyl-3-alkylxanthines | cGMP PDE | - | More potent inhibitors than the corresponding 3-alkylxanthines. nih.gov |

Modulation of GABA Receptor Action by Methylxanthines in Experimental Systems

Methylxanthines have been shown to modulate the action of gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. nih.gov Specifically, compounds like caffeine and theophylline have been reported to act as antagonists at the benzodiazepine (B76468) binding sites of the GABA-A receptor. nih.gov It is important to note that these effects are generally observed at concentrations that exceed typical dietary levels. nih.gov

Chronic exposure of embryonic brain neurons to caffeine or theophylline has been demonstrated to reduce the ability of GABA to potentiate the binding of flunitrazepam, a benzodiazepine, to the GABA/benzodiazepine receptor. nih.gov This "uncoupling" of the allosteric interaction between the GABA and benzodiazepine binding sites suggests a cell-mediated modification of the GABA-A receptor. nih.gov This effect was blocked by an adenosine receptor agonist, indicating that the chronic effects of these methylxanthines on the GABA receptor complex are likely mediated through adenosine receptors. nih.gov

While the direct interaction with GABA receptors is a recognized mechanism of methylxanthine action, its physiological relevance under normal consumption conditions is considered less significant than their primary role as adenosine receptor antagonists. nih.gov

Regulation of Intracellular Calcium Levels by Methylxanthine Analogues

Methylxanthines are known to influence intracellular calcium (Ca2+) homeostasis. nih.gov A primary mechanism for this is the stimulation of Ca2+ release from intracellular stores through the activation of ryanodine-sensitive calcium channels located in the sarcoplasmic reticulum. nih.govnih.gov

In experimental models using guinea-pig nasal gland acinar cells, xanthine derivatives such as 3-isobutyl-1-methyl-xanthine (IBMX), caffeine, and theophylline were found to inhibit the increase in intracellular Ca2+ concentration evoked by acetylcholine. nih.gov This inhibition affected both the mobilization of Ca2+ from internal stores and the entry of Ca2+ from the extracellular space. The order of potency for this inhibitory effect was IBMX > theophylline > caffeine. nih.gov This action of xanthines was independent of cAMP levels, protein kinase A, or purinergic receptors, suggesting a direct effect on Ca2+ release and entry mechanisms. nih.gov

Furthermore, research on abalone sperm has shown that methylxanthines like theophylline and 1-methyl-3-isobutylxanthine (MIX) stimulate 45Ca2+ uptake. nih.gov This effect appears to be linked to their ability to elevate sperm cAMP concentrations, partly through their impact on Ca2+ transport. nih.gov

The development of novel methylxanthine analogues has been pursued to better understand and modulate ryanodine (B192298) receptor function. nih.gov A study synthesizing a range of caffeine analogues found that certain modifications to the methyl groups at the 1 and 7 positions resulted in compounds more potent or efficacious than caffeine in potentiating cADPR-induced Ca2+-release in sea urchin egg homogenates. nih.gov

Table 2: Effects of Methylxanthine Analogues on Intracellular Calcium Regulation

| Compound | Experimental System | Observed Effect | Mechanism |

|---|---|---|---|

| IBMX, Theophylline, Caffeine | Guinea-pig nasal gland acinar cells | Inhibited acetylcholine-evoked increase in [Ca2+]i. nih.gov | Direct inhibition of Ca2+ release from internal stores and Ca2+ entry from the external space. nih.gov |

| Theophylline, MIX | Abalone sperm | Stimulated 45Ca2+ uptake. nih.gov | Linked to inhibition of cyclic nucleotide phosphodiesterases and subsequent effects on Ca2+ transport. nih.gov |

| 1,3-dimethyl-7-(7-hydroxyoctyl)xanthine | Sea urchin egg homogenates | More potent than caffeine in potentiating cADPR-induced Ca2+-release. nih.gov | Potentiation of an endogenous modulator of ryanodine receptors. nih.gov |

| 3-methyl-7-(7-oxooctyl)-1-propargylxanthine | Sea urchin egg homogenates | More potent than caffeine in potentiating cADPR-induced Ca2+-release. nih.gov | Potentiation of an endogenous modulator of ryanodine receptors. nih.gov |

Oxidative Stress and Reactive Species Modulation Research

Scavenging of Reactive Oxygen Species by Xanthine Metabolites

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cellular components if not properly controlled. nih.govyoutube.com Certain metabolites of xanthines have been identified as potent antioxidants capable of scavenging these harmful species. nih.gov Specifically, 1-methylxanthine and 1-methyluric acid, which are metabolites of caffeine, have demonstrated significant antioxidant properties. nih.govresearchgate.net

The process of purine catabolism, which involves the oxidation of hypoxanthine to xanthine and then to uric acid, is catalyzed by xanthine oxidoreductase and is a source of ROS. nih.gov However, the end product, uric acid, and its derivatives can also act as antioxidants in vivo, particularly in bodily fluids. nih.gov

Impact on DNA Damage Response Pathways in Experimental Models

Methylxanthines, notably caffeine and pentoxifylline, have been shown to influence the cellular response to DNA damage. nih.govnih.gov These compounds can act as radiosensitizers, particularly in cells with mutated p53. nih.gov

Research on mouse vascular smooth muscle cells demonstrated that caffeine inhibits the activation of the DNA damage response regulator, ataxia telangiectasia mutated (ATM) protein, and its downstream targets. nih.gov This inhibition leads to a delay in DNA repair. nih.gov The effect of caffeine on cell proliferation was found to be concentration-dependent, and it also offered protection against apoptosis following DNA damage. nih.gov

The mechanism of action appears to involve the targeting of the PI3K-related kinase (PIKK) family members, ATM and ATR, which are crucial for facilitating DNA repair in the G2 phase of the cell cycle. nih.gov By inhibiting these kinases, methylxanthines can disrupt homologous recombination, a key DNA repair pathway. nih.gov This ability to interfere with DNA damage response pathways has led to investigations into the potential therapeutic applications of these compounds in combination with cytotoxic agents to enhance their efficacy. nih.gov

Cellular Signaling Pathway Modulation

The interactions of this compound and related xanthine derivatives with various enzymatic and biochemical systems result in the modulation of multiple cellular signaling pathways. As discussed, their inhibition of phosphodiesterases leads to an increase in intracellular cAMP and cGMP, impacting a vast number of downstream signaling cascades. researchgate.net

Their influence on GABA receptors, although typically at higher concentrations, can affect inhibitory neurotransmission. nih.gov The regulation of intracellular calcium levels through interactions with ryanodine receptors directly impacts signaling pathways that are dependent on calcium as a second messenger, such as muscle contraction and secretion. nih.govnih.gov

Furthermore, the antioxidant properties of xanthine metabolites and the ability of parent compounds to modulate the DNA damage response pathway highlight their role in cellular stress responses and maintenance of genomic integrity. nih.govresearchgate.netnih.gov The collective effect of these interactions underscores the multifaceted nature of xanthine derivatives in influencing cellular function.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-isobutyl-1-methyl-xanthine (IBMX) |

| 1-methyl-3-isobutylxanthine (MIX) |

| 1-methyl-3-alkylxanthines |

| 1,3-dimethyl-7-(7-hydroxyoctyl)xanthine |

| 3-methyl-7-(7-oxooctyl)-1-propargylxanthine |

| 1-methyluric acid |

| Acetylcholine |

| Albifylline |

| Caffeine |

| cGMP |

| cAMP |

| Flunitrazepam |

| Gamma-aminobutyric acid (GABA) |

| Pentoxifylline |

| Propentofylline |

| Theophylline |

Histone Deacetylase Activation and Gene Expression Regulation by Methylxanthines

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression. They remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and generally suppressing gene transcription. The activation of HDACs has been recognized as a significant anti-inflammatory mechanism.

Several methylxanthines, most notably theophylline, have been identified as activators of HDACs. nih.gov This activation is a key mechanism underlying the anti-inflammatory effects of theophylline observed in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). By activating HDACs, theophylline can counteract the inflammatory process by suppressing the expression of pro-inflammatory genes. This action is distinct from its better-known roles as a phosphodiesterase inhibitor and an adenosine receptor antagonist. clinpgx.org

The ability of methylxanthines to influence HDAC activity is a critical aspect of their broader impact on gene expression. Beyond inflammation, methylxanthines have been shown to regulate the transcription of a wide array of genes involved in processes such as oxidative stress, lipid homeostasis, and signal transduction. nih.govmdpi.com A comparative study of different methylxanthines, including caffeine, theophylline, and theobromine, revealed that while they share some common targets, they also exhibit unique or even opposing effects on the expression of certain genes. nih.gov This suggests that the specific chemical structure of each methylxanthine derivative is a key determinant of its biological activity.

Although direct studies on the effect of this compound on histone deacetylase activation and gene expression are lacking, its status as a methylxanthine derivative implies that it may share some of these regulatory properties. The presence and position of the hydroxyl and methyl groups on the xanthine core would likely influence its binding affinity and efficacy towards HDACs and other cellular targets, potentially leading to a unique profile of gene expression regulation. Further investigation into the specific interactions of this compound is necessary to fully elucidate its biochemical and physiological roles.

Advanced Analytical Methodologies for 3 Hydroxy 1 Methylxanthine Research

Chromatographic Separation Techniques for Xanthine (B1682287) Analysis

Chromatography is a cornerstone of analytical chemistry, essential for separating individual components from complex mixtures. For the analysis of 3-Hydroxy-1-methylxanthine and its parent compounds, several chromatographic techniques are employed, each offering distinct advantages in terms of resolution, speed, and application.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of xanthine derivatives due to its high resolution and suitability for non-volatile and thermally sensitive compounds. semanticscholar.orgijdra.com Reversed-phase HPLC (RP-HPLC) on a C18 column is the most common approach for separating xanthines. lcms.cz A simple isocratic HPLC method can be used to effectively analyze compounds like theobromine (B1682246), theophylline (B1681296), and caffeine (B1668208). lcms.cz

The separation of polar neutral compounds like xanthines can be challenging with traditional reversed-phase chromatography, but methods based on hydrogen bonding can achieve effective separation. sielc.com In such methods, retention time correlates with the number of hydrogens available for interaction; molecules with more hydrogen donors are retained longer. sielc.com HPLC systems are compatible with various detection methods, including Mass Spectrometry (MS), Refractive Index (RI), Ultraviolet (UV), and Evaporative Light Scattering Detection (ELSD), making them versatile for both quantitative and qualitative work. helixchrom.com

Gradient HPLC systems have been developed for the simultaneous analysis of a wide range of methylxanthines and methyluric acids in biological samples like urine. nih.gov For instance, a method using a LiChrosorb RP-18 column with a mobile phase of aqueous trifluoroacetic acid and acetonitrile (B52724) has been successfully applied to analyze caffeine, theobromine, theophylline, paraxanthine (B195701), 1-methylxanthine (B19228), and 3-methylxanthine (B41622). nih.gov Furthermore, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers a rapid and sensitive method for determining methylxanthines, achieving baseline separation in under 30 seconds. nih.govresearchgate.net

Table 1: Example HPLC Parameters for Xanthine Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | SHARC 1, 3.2x100 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile/Methanol (B129727) with Ammonium Formate/Formic Acid buffer | sielc.com |

| Detection | UV, 270 nm | sielc.com |

| Analytes | Caffeine, 3-methylxanthine, 1-methylxanthine, xanthine | sielc.com |

| Column | Nucleodur C18 polar, 50x2 mm, 1.8 µm | nih.gov |

| Mobile Phase | Acetonitrile/Water (10:90, v/v) with 0.1% formic acid | nih.gov |

| Detection | Mass Spectrometry (ESI+) | nih.gov |

| Analytes | Theobromine, Theophylline, Caffeine | nih.gov |

Gas Chromatography (GC) and Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful tool for comprehensive metabolite profiling, capable of identifying and quantifying hundreds of small molecules in biological samples. springernature.comnih.gov GC-MS-based metabolomics is particularly well-suited for analyzing volatile compounds or those that can be made volatile through a process called derivatization. nih.gov For polar compounds like xanthines, derivatization is essential to increase their volatility and thermal stability for GC analysis. nih.gov Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA). springernature.comnih.gov

The GC-MS workflow typically involves sample extraction (e.g., liquid-liquid or solid-phase extraction), derivatization, and subsequent analysis. springernature.com The mass spectrometer separates ions based on their mass-to-charge ratio, providing detailed structural information that aids in the definitive identification of metabolites. springernature.com Quantitation is often achieved by using an internal standard, such as a deuterated analog of the analyte, and employing selected ion monitoring (SIM) for enhanced sensitivity and specificity. springernature.comsigmaaldrich.com This approach has been successfully used for the determination of theophylline and other substituted xanthines in human serum and urine. researchgate.netsigmaaldrich.com

Thin-Layer Chromatography (TLC) Applications in Xanthine Separation

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for separating mixtures. khanacademy.orgfujifilm.com It is widely used for substance identification and purity testing. fujifilm.com In TLC, a stationary phase, such as silica (B1680970) gel, is coated onto a plate of glass or aluminum. khanacademy.orgfujifilm.com The sample mixture is spotted onto the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the mobile phase moves up the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary and mobile phases. khanacademy.org

TLC has been successfully applied to the separation of xanthine and its N-methyl derivatives. merckmillipore.com High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC with better resolution and sensitivity, can be used with amino-functionalized (NH2) plates and methanol as the eluent to separate compounds like xanthine, theophylline, theobromine, and caffeine. merckmillipore.com Detection can be achieved by viewing the plate under UV light at 254 nm, where UV-absorbing compounds appear as dark spots. merckmillipore.com TLC is also utilized in bioautographic assays to screen for enzyme inhibitors, such as xanthine oxidase inhibitors, where active compounds are visible as white spots against a colored background. researchgate.net

Micellar Electrokinetic Chromatography (MECC) for Methylxanthine Determination

Micellar Electrokinetic Chromatography (MECC) is a hybrid of electrophoresis and chromatography that separates both charged and neutral molecules with high efficiency and resolution. This technique uses a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer solution at a concentration above its critical micelle concentration. nih.govnih.gov These micelles act as a pseudostationary phase into which analytes can partition based on their hydrophobicity. dss.go.th

MECC is a valuable alternative to HPLC for the analysis of xanthine derivatives in pharmaceutical formulations and beverages. nih.govdss.go.th The method can effectively separate various xanthines, including pentoxifylline (B538998) and its related compounds, as well as caffeine, theophylline, and theobromine. nih.govacs.org Separation conditions can be optimized by adjusting the buffer pH and surfactant concentration. nih.govnih.gov MECC has demonstrated excellent reproducibility, with relative standard deviations for migration times and peak areas being better than 1% and 2%, respectively, making it suitable for quantitative analysis and quality control. nih.gov

Spectroscopic Characterization Methodologies

While chromatography separates complex mixtures, spectroscopy is used to determine the molecular structure of the isolated components. For a compound like this compound, spectroscopic methods are indispensable for confirming its identity and elucidating its precise atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic compounds. slideshare.netlibretexts.org It is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. slideshare.net The resulting spectrum provides a wealth of information about the molecule's structure.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common types used in organic chemistry. libretexts.orgnih.gov

Chemical Shift: The position of a signal in the NMR spectrum (its chemical shift) indicates the electronic environment of the nucleus, allowing chemists to infer the types of functional groups present. slideshare.netcore.ac.uk

Signal Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. core.ac.uk

Spin-Spin Coupling: The splitting of a signal into multiple peaks reveals information about the number of neighboring protons. core.ac.uk

For the structural elucidation of a xanthine derivative like this compound, NMR provides unambiguous evidence for the location of the methyl and hydroxyl substituents on the purine (B94841) ring system. nih.gov Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons within the molecule, confirming the complete structure. core.ac.uk Experimental NMR data for the closely related compound 3-methylxanthine is available in public databases and serves as a critical reference for interpreting the spectra of its hydroxylated derivatives. hmdb.ca

Table 2: Key NMR Techniques for Structural Elucidation

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information on the number and electronic environment of protons. | Identifies the protons on the xanthine core and the methyl group. |

| ¹³C NMR | Shows the number of non-equivalent carbons and their chemical environment. | Determines the carbon skeleton of the molecule. |

| COSY | Reveals proton-proton (¹H-¹H) coupling networks (protons on adjacent atoms). | Establishes which protons are neighbors in the structure. |

| HSQC/HMQC | Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C). | Assigns specific protons to their corresponding carbons. |

| HMBC | Shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C). | Confirms the overall connectivity and placement of substituents like the methyl and hydroxyl groups. |

Ultraviolet (UV) Spectroscopy in Xanthine Detection and Purity Assessment

Ultraviolet (UV) spectroscopy is a valuable analytical technique for the detection and purity assessment of xanthines, including this compound. This method is based on the principle that molecules with chromophores, such as the purine ring system in xanthines, absorb light in the UV-visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) is characteristic of a particular compound, and the amount of light absorbed is proportional to its concentration.

In the context of xanthine analysis, UV spectrophotometry can be employed to determine the concentration of a known xanthine derivative in a solution. researchgate.net The analysis involves measuring the absorbance of the sample at its specific λmax and comparing it to a standard curve prepared from solutions of known concentrations. For instance, the UV spectra of various xanthine derivatives, including theophylline (1,3-dimethylxanthine), show distinct absorption patterns that can be utilized for their quantification. cellulosechemtechnol.ro

Furthermore, UV spectroscopy is instrumental in assessing the purity of a xanthine sample. A pure sample will exhibit a well-defined absorption spectrum with a characteristic λmax. The presence of impurities can be indicated by shifts in the λmax, the appearance of additional peaks, or a general distortion of the spectral shape. The ratio of absorbance at different wavelengths can also be used as an indicator of purity. For example, in the purification of xanthine oxidase, the ratio of absorbance at 280 nm to 450 nm (A280/A450) is used as a measure of enzyme purity. nih.gov

Different chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are often coupled with UV detection for the separation and quantification of individual xanthine derivatives from a mixture. cellulosechemtechnol.ro In such setups, the UV detector monitors the absorbance of the eluent at a specific wavelength as it exits the chromatography column, allowing for the identification and quantification of each component based on its retention time and UV absorbance. nih.govresearchgate.net Derivative spectrophotometry, which involves calculating the first or higher-order derivatives of the absorbance spectrum, can also be used to resolve overlapping spectra of multiple xanthine compounds in a mixture. bohrium.com

Table 1: Application of UV Spectroscopy in Xanthine Analysis

| Application | Principle | Key Parameters | Example | Reference |

| Detection and Quantification | Measurement of light absorbance at a specific wavelength proportional to concentration. | Wavelength of maximum absorbance (λmax), Molar absorptivity. | Quantifying theophylline in pharmaceutical preparations. | cellulosechemtechnol.ro |

| Purity Assessment | A pure compound exhibits a characteristic absorption spectrum. Impurities can alter the spectrum. | λmax, Spectral shape, Absorbance ratios (e.g., A280/A450). | Assessing the purity of purified xanthine oxidase. | nih.gov |

| Chromatographic Detection | Coupled with techniques like HPLC to monitor the absorbance of separated components. | Retention time, Peak area. | Simultaneous determination of caffeine, theobromine, and theophylline in food products. nih.govresearchgate.netbohrium.com | |

| Mixture Analysis | Derivative spectrophotometry to resolve overlapping spectra of multiple components. | Zero-crossing points in derivative spectra. | Simultaneous determination of theobromine and theophylline. | bohrium.com |

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry (MS) is a powerful and indispensable tool in the study of xanthine metabolites, including this compound. Its high sensitivity and specificity allow for the precise identification and quantification of these compounds in complex biological matrices. MS-based methods are often coupled with chromatographic techniques, such as liquid chromatography (LC-MS), to enhance separation and analytical performance. nih.govtandfonline.com

The fundamental principle of mass spectrometry involves the ionization of molecules and their separation based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and structure of the analyte. For the identification of this compound and other xanthine metabolites, the observed m/z of the molecular ion is a key piece of information. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions provide a characteristic pattern, or "fingerprint," of the molecule. researchgate.net

Quantitative analysis of xanthine metabolites is typically performed using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM). In SIM, the mass spectrometer is set to detect only a specific m/z corresponding to the analyte of interest, which increases sensitivity and reduces background noise. researchgate.net MRM, a tandem MS technique, offers even greater specificity by monitoring a specific fragmentation transition (precursor ion → product ion). mdpi.com These targeted approaches enable the accurate quantification of low-abundance metabolites in biological samples.

LC-MS/MS methods have been developed for the simultaneous quantification of various purine metabolites, including xanthine and hypoxanthine (B114508), in biological fluids like urine. nih.govtandfonline.com These methods demonstrate good linearity, precision, and accuracy, making them suitable for clinical and research applications. nih.govnih.gov The high throughput and sensitivity of modern LC-MS/MS systems allow for the rapid analysis of a large number of samples, which is crucial for metabolomic studies. researchgate.net

Table 2: Mass Spectrometry Techniques for Xanthine Metabolite Analysis

| Technique | Principle | Application | Advantages | Reference |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by chromatography before mass analysis. | Identification and quantification of multiple xanthine metabolites in a single run. | High separation efficiency, suitable for complex mixtures. | nih.govtandfonline.com |

| Tandem Mass Spectrometry (MS/MS) | Involves fragmentation of a selected ion to obtain structural information. | Structural elucidation and confirmation of metabolite identity. | High specificity and structural information. | researchgate.net |

| Selected Ion Monitoring (SIM) | The mass spectrometer is set to detect a specific mass-to-charge ratio. | Targeted quantification of known xanthine metabolites. | Increased sensitivity compared to full-scan mode. | researchgate.net |

| Multiple Reaction Monitoring (MRM) | Monitors a specific fragmentation transition (precursor ion → product ion). | Highly specific and sensitive quantification of target analytes. | Excellent specificity and reduced chemical noise. | mdpi.com |

Immunoassay and Electrochemical Sensing Approaches for Xanthine Derivatives

Beyond spectroscopic and spectrometric methods, immunoassay and electrochemical sensing represent alternative and complementary approaches for the detection of xanthine derivatives.

Electrochemical sensors have emerged as a promising technology for the rapid, sensitive, and cost-effective determination of xanthine and its derivatives. nih.gov These sensors typically rely on the electrochemical oxidation of xanthine at the surface of a modified electrode. Various materials have been explored to enhance the sensitivity and selectivity of these sensors, including nanomaterials like reduced graphene oxide and polymers such as polyglycine. nih.gov The modification of the electrode surface can facilitate the electron transfer process and lower the overpotential required for xanthine oxidation, leading to improved analytical performance. rsc.org

The operational principle of these sensors involves applying a potential to the working electrode and measuring the resulting current, which is proportional to the concentration of the electroactive xanthine species. nih.gov Techniques like cyclic voltammetry and differential pulse voltammetry are commonly employed for these measurements. nih.govrsc.org Researchers have developed electrochemical sensors capable of simultaneously detecting multiple purine derivatives, such as uric acid and xanthine, in biological samples like urine and serum. rsc.org These methods offer advantages of portability and ease of use, making them suitable for point-of-care testing and food quality control, such as assessing fish freshness by measuring xanthine levels. nih.govmdpi.com

Table 3: Comparison of Electrochemical Sensing Methods for Xanthine Derivatives

| Sensing Platform | Modification Material | Detected Analytes | Limit of Detection (LOD) | Application | Reference |

| Glassy Carbon Electrode | Polyglycine and reduced graphene oxide | Xanthine and Hypoxanthine | Not specified | Simultaneous determination in biological samples. | nih.gov |

| Carbon Paste Electrode | Copper nanotube-based metal-organic framework | Uric Acid and Xanthine | 0.25 μM for Xanthine | Determination in urine, serum, and fish meat. | rsc.org |

| Screen-Printed Carbon Electrode | Gold nanoparticles and multi-walled carbon nanotubes with Xanthine Oxidase | Xanthine | 1.14 nM | Amperometric biosensor for fish freshness. | nih.gov |

Application of Analytical Techniques in Metabolic Research

The advanced analytical methodologies described above are pivotal in advancing our understanding of the metabolic pathways involving this compound and other xanthine derivatives.

Quantification of Xanthine Metabolites in Experimental Biological Samples

The ability to accurately quantify xanthine metabolites in various biological samples is fundamental to metabolic research. High-performance liquid chromatography (HPLC), often coupled with UV or mass spectrometric detection, is a widely used technique for this purpose. nih.govtaylorfrancis.com For instance, HPLC methods have been successfully applied to measure the concentrations of hypoxanthine and xanthine in urine, plasma, and erythrocytes from patients with xanthinuria, a rare genetic disorder of purine metabolism. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the simultaneous quantification of a panel of purine metabolites in biological fluids. nih.gov This technique has been employed to measure xanthine, hypoxanthine, uric acid, and allantoin (B1664786) in urine samples, providing a comprehensive profile of purine metabolism. nih.govtandfonline.com The development of robust and validated LC-MS/MS assays is crucial for obtaining reliable quantitative data from both fresh and biobanked biological specimens. nih.gov The precise quantification of these metabolites allows researchers to study the effects of genetic variations, disease states, and therapeutic interventions on purine metabolic pathways. mdpi.com

Development of Biochemical Biomarkers from Xanthine Metabolism

The metabolites of the xanthine pathway are increasingly being investigated as potential biochemical biomarkers for various physiological and pathological conditions. nih.govphysiology.org For example, plasma xanthine oxidoreductase (XOR) activity, which catalyzes the formation of uric acid from hypoxanthine and xanthine, has been proposed as a novel biomarker for metabolic disorders. nih.govphysiology.org Elevated XOR activity is associated with conditions such as obesity, insulin (B600854) resistance, and liver dysfunction. nih.govphysiology.org

Furthermore, specific xanthine derivatives are being explored as biomarkers for dietary intake. For instance, 1-methylxanthine has been identified as a potential biomarker for coffee consumption. nih.gov The quantification of these metabolites in accessible biological fluids like urine or plasma can provide objective measures of dietary exposure, which is often more reliable than self-reported dietary information. Uric acid, the end product of purine metabolism in humans, has long been recognized as a biomarker and is associated with cardiovascular diseases. mdpi.comnih.gov Ongoing research continues to explore the utility of various xanthine metabolites as biomarkers for disease diagnosis, prognosis, and monitoring therapeutic responses.

Biological Significance and Mechanistic Investigations of 3 Hydroxy 1 Methylxanthine in Experimental Systems

In Vitro Studies on Cellular Processes and Pathways

Experimental data detailing the specific effects of 3-Hydroxy-1-methylxanthine on discrete cellular processes in vitro are not extensively covered in the available scientific literature. While the broader class of methylxanthines has been studied for various cellular effects, specific findings for this particular compound are limited.

Effects on Cell Proliferation and Differentiation Mechanisms

Direct research investigating the specific influence of this compound on the mechanisms of cell proliferation and differentiation is not prominently available in the reviewed scientific literature.

Induction of Apoptosis in Specific Cell Lines

Specific studies demonstrating the direct induction of apoptosis in cell lines by this compound have not been identified in the available research.

Modulation of Inflammatory Responses in Cellular Models

While other methylxanthines are known to modulate inflammatory pathways, often through mechanisms like adenosine (B11128) receptor antagonism or phosphodiesterase inhibition, specific studies focusing on the activity of this compound in cellular models of inflammation are not detailed in the current body of research. researchgate.net

Enzyme Inhibition Studies in Cell-Free Systems

The methylxanthine class of compounds is widely recognized for its capacity to act as competitive nonselective inhibitors of phosphodiesterase (PDE) enzymes. nih.gov This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger. nih.gov Furthermore, many methylxanthines function as antagonists of adenosine receptors. researchgate.netnih.gov However, specific enzyme inhibition profiles and kinetics for this compound in cell-free systems are not specifically documented in the reviewed literature.

In Vivo Research in Model Organisms (Non-Clinical Focus)

Investigations into Oncogenic Potential of Precursors and Metabolites (e.g., 1-methylguanine (B1207432) 3-oxide to this compound)

Research in rat models has established a direct metabolic link between the oncogenic compound 1-methylguanine 3-oxide and this compound. nih.gov Studies have shown that 1-methylguanine 3-oxide undergoes deamination to a significant extent within the rat, yielding this compound and its subsequent metabolites. nih.gov

This metabolic conversion is considered sufficient to explain the oncogenicity of the precursor, 1-methylguanine 3-oxide. nih.gov The research indicates that the deamination pathway to the oncogenic this compound is a key event, without significant evidence for activation of the precursor by other enzymes like sulfotransferase. nih.gov When this compound itself was administered to rats, its metabolite, 1-methyl-8-methylthioxanthine, was recovered from urine and found to be released from hepatic proteins. nih.gov

Table 1: In Vivo Metabolic Conversion and Oncogenicity

| Precursor Compound | Metabolic Process | Resulting Metabolite | Biological Implication in Model Organism (Rat) | Reference |

|---|---|---|---|---|

| 1-methylguanine 3-oxide | Deamination | This compound | Considered oncogenic; this conversion is believed to explain the oncogenicity of the precursor. | nih.gov |

Roles in Organ Development and Regeneration (e.g., Postnatal Cardiac Regeneration)

Specific research directly investigating the role of this compound in organ development or postnatal cardiac regeneration is not extensively available in current scientific literature. Broader studies on purine (B94841) metabolism have indicated that xanthine (B1682287) metabolism, in general, is activated in postnatal hearts, coinciding with the arrest of cardiomyocyte cell cycles. Inhibition of the broader process of xanthine metabolism has been shown to extend the duration of cardiomyocyte proliferation in neonatal mice, thereby maintaining the potential for heart regeneration. This suggests a regulatory role for the xanthine metabolic pathway in the loss of cardiac regenerative capacity after birth. However, the specific contribution or mechanism of this compound within this complex process has not been elucidated.

Impact on Neurological Development and Function in Animal Models

Direct studies on the impact of this compound on neurological development and function in animal models are not presently available. Research has focused on its precursor and related methylxanthines, such as caffeine (B1668208) and paraxanthine (B195701), which are known to have neuroprotective and cognitive-enhancing properties. These compounds act as adenosine receptor antagonists and can influence neurotransmitter levels. However, the specific neurological effects, if any, of this compound itself have not been a subject of dedicated investigation.

Metabolic Flux Analysis in Animal Models

Detailed metabolic flux analysis specifically tracing the pathways and turnover rates of this compound in animal models has not been reported. While it is recognized as a metabolite within the broader purine and methylxanthine metabolic network, its precise kinetics, compartmentalization, and influence on related metabolic pathways have yet to be determined through targeted flux analysis studies.

Structure-Activity Relationship (SAR) Studies for Xanthine Derivatives in Biological Contexts

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of a compound influences its biological activity. For xanthine derivatives, these studies have been pivotal in developing compounds with specific therapeutic effects by modifying the core xanthine scaffold at various positions (N-1, N-3, N-7, and C-8). nih.gov

Key findings from SAR studies on xanthine derivatives include:

Substitution at Position 1: This position is often critical for high affinity and selectivity toward adenosine receptors. semanticscholar.org

Modifications at N-1, C-8, and N-7 Positions: In the context of antiviral research, comprehensive SAR studies focusing on these positions have led to the optimization of xanthine derivatives as broad-spectrum coronavirus replication inhibitors. nih.gov For instance, certain modifications at the N-7 position resulted in compounds with inhibitory activity in the nanomolar range against human coronavirus-229E. nih.gov

PCSK9 Inhibition: SAR analysis of xanthine derivatives at the C8 and N7-positions has been used to develop inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for atherosclerosis treatment. These studies identified derivatives with significant PCSK9 transcriptional inhibitory activity and lower cytotoxicity compared to the lead compound. nih.gov

These studies demonstrate that systematic modification of the xanthine structure is a viable strategy for tuning the biological and pharmacological properties of this class of molecules. nih.govnih.govmdpi.com

Molecular Modeling and Computational Chemistry in Xanthine Research

Molecular modeling and computational chemistry have become indispensable tools for understanding the behavior of xanthine derivatives at a molecular level. researchgate.net These methods provide insights that are often difficult to obtain through experimental techniques alone, guiding the rational design of new compounds. researchgate.netnih.gov

Ligand-Protein Interactions and Binding Conformation Analysis

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are widely used to study how xanthine derivatives interact with their protein targets. researchgate.netnih.gov These studies can predict the binding pose of a ligand in a protein's active or allosteric site and identify key interactions that contribute to binding affinity and selectivity. nih.govnih.gov

For example, computational modeling of xanthine-based inhibitors binding to the allosteric site of MTHFD2, an enzyme upregulated in cancer cells, has been performed. nih.gov Using docking, MD simulations, and binding free energy calculations, researchers analyzed the binding modes and key protein-ligand interactions, establishing a correlation with biological activity and selectivity. nih.gov Similarly, deep learning frameworks are being developed to more accurately estimate protein-ligand binding free energies, which is a critical measure of interaction modeling effectiveness. rsc.org

Table 1: Key Amino Acid Residues in Protein-Ligand Interactions with Xanthine Derivatives

| Protein Target | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Xanthine Oxidase | Glu802, Arg880, Glu1261 | Substrate binding, Proton transfer | researchgate.net |

| Adenosine A2A Receptor | Glu169, Asn253 | Ligand binding | researchgate.net |

This table is interactive and can be sorted by column.

Theoretical Calculations of Reaction Mechanisms and Energy Profiles

Quantum mechanics/molecular mechanics (QM/MM) methods are employed to study the detailed reaction mechanisms of enzymes that process xanthines, such as xanthine oxidase (XO). researchgate.netnih.gov These calculations can elucidate the entire catalytic cycle, identify transition states, and determine the energy barriers for each step.

A computational study of the catalytic mechanism of xanthine oxidase revealed a four-step process for the conversion of xanthine to uric acid. researchgate.net The calculations showed that the rate-limiting step is a hydride transfer, with a calculated free activation barrier of 16.9 kcal/mol, which aligns closely with experimental data. researchgate.net Such studies are crucial for understanding the enzyme's function and for designing novel inhibitors. researchgate.netescholarship.org For instance, computational investigations into the inhibition mechanism of xanthine oxidoreductase by drugs like oxipurinol and topiroxostat (B1683209) have provided detailed molecular insights, confirming reaction pathways and the nature of the stable enzyme-inhibitor complex. nih.govchemrxiv.org

Future Research Directions and Unexplored Avenues for 3 Hydroxy 1 Methylxanthine Research

Elucidating Novel Biochemical Roles and Intermediates in Purine (B94841) Metabolism

The canonical pathways of purine degradation are well-established, with xanthine (B1682287) oxidase and dehydrogenase being key enzymes that catalyze the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com Methylxanthines, derived from dietary sources, are also processed through these pathways, leading to a variety of metabolites. hmdb.ca The degradation of theophylline (B1681296), for instance, can lead to the formation of 3-methylxanthine (B41622), which is then further metabolized. frontiersin.org

However, the precise roles of hydroxylated intermediates such as 3-Hydroxy-1-methylxanthine are not fully understood. Future research must focus on identifying and characterizing the specific enzymatic processes that lead to the formation and subsequent breakdown of this compound. A critical avenue of investigation is to determine if this compound is merely a transient byproduct or if it possesses distinct biological activities. For example, studies on related xanthine derivatives have shown they can act as pro-survival metabolites, particularly under conditions of mitochondrial dysfunction. embopress.orgresearchgate.net Investigating whether this compound shares these properties could reveal novel cytoprotective or metabolic regulatory functions.

Further research should aim to map its interactions within the broader purine metabolic network, identifying potential feedback mechanisms or regulatory cross-talk with other pathways. Tracer experiments using isotopically labeled precursors could illuminate the flux through this specific metabolic route and identify previously unknown downstream metabolites. frontiersin.org

Key Enzymes in Xanthine Metabolism

| Enzyme | Function | Substrates | Products | Reference |

|---|---|---|---|---|

| Xanthine Oxidoreductase (XOR) | Catalyzes the hydroxylation of purines. | Hypoxanthine, Xanthine | Xanthine, Uric Acid | mdpi.com |

| Cytochrome P450 1A2 (CYP1A2) | Primary enzyme for caffeine (B1668208) metabolism. | Caffeine, Theophylline | Paraxanthine (B195701), 1-Methylxanthine (B19228), 3-Methylxanthine | hmdb.ca |

| N-methyltransferase | Catalyzes the addition of methyl groups. | Xanthosine (B1684192), Monomethylxanthine | 7-methylxanthosine (B1261978), Dimethylxanthines | researchgate.net |

Advanced Synthetic Strategies for Complex this compound Analogues for Mechanistic Probing

To dissect the specific mechanisms of action of this compound, the development of molecular tools is essential. This requires advanced synthetic strategies to create a library of complex analogues. Current synthetic methodologies for xanthine derivatives, such as Traube's synthesis and various one-pot methods, provide a solid foundation. biointerfaceresearch.comnih.gov These approaches involve the construction of the purine ring system from pyrimidine (B1678525) precursors, allowing for substitutions at various positions. nih.gov

Future synthetic efforts should focus on modifying the this compound scaffold to probe structure-activity relationships. Key modifications could include:

Altering the substituents at the N-7 and C-8 positions to influence receptor binding affinity and selectivity. nih.gov

Introducing functional groups that can act as photoaffinity labels or click chemistry handles to identify binding partners.

Synthesizing stereoisomers to investigate chiral recognition by enzymes or receptors.

Techniques like microwave-assisted organic synthesis (MAOS) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can accelerate the generation of diverse analogues. nih.govuniroma1.it These complex derivatives will be invaluable for mechanistic probing, allowing researchers to distinguish the effects of this compound from those of its parent compounds and other metabolites.

Integration of Multi-Omics Approaches in Xanthine Metabolism Studies

The integration of multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the role of this compound. nih.gov Metabolomics, in particular, can provide a direct snapshot of the biochemical status of a cell or organism, revealing changes in metabolite levels in response to various stimuli or in disease states. metabolon.com

Recent studies have successfully used multi-omics to identify xanthine as a pro-survival metabolite in nematodes with mitochondrial dysfunction and to uncover coordinated alterations in xanthine metabolism in Parkinson's disease. embopress.orgnih.gov A similar integrated approach could be applied to this compound. For instance, metabolome-wide association studies (mGWAS) could identify genetic variants that influence the levels of this compound, potentially uncovering novel enzymes or transporters involved in its metabolism. mdpi.comtmc.edu

Combining metabolomic profiles with transcriptomic and proteomic data can create a comprehensive map of the pathways influenced by this compound. This could reveal, for example, if this compound accumulation leads to changes in the expression of genes involved in stress responses, energy metabolism, or cell signaling, providing a holistic view of its physiological impact. embopress.orgnih.gov

Applications of Multi-Omics in Xanthine Research

| Omics Approach | Application | Potential Finding for this compound | Reference |

|---|---|---|---|

| Metabolomics | Profile changes in metabolite levels in disease or upon intervention. | Identify correlations between this compound levels and specific disease states. | nih.gov |

| Genomics (mGWAS) | Identify genetic loci associated with metabolite concentrations. | Discover genes/enzymes responsible for the synthesis and degradation of this compound. | mdpi.com |

| Transcriptomics | Analyze gene expression changes in response to the metabolite. | Uncover signaling pathways and cellular processes regulated by this compound. | frontiersin.org |

| Integrated Multi-Omics | Combine datasets to build comprehensive biological network models. | Elucidate the complete mechanism of action from gene to function. | embopress.orgnih.gov |

Development of Highly Selective Research Probes and Chemical Tools based on this compound Scaffold

A significant challenge in studying methylxanthine metabolites is the overlapping activity of related compounds. Caffeine, theophylline, and theobromine (B1682246) are known adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors. researchgate.netnih.gov To isolate the specific biological functions of this compound, it is crucial to develop highly selective research probes derived from its unique structure.

The synthesis of derivatives, as discussed in section 7.2, is the first step. These analogues can then be screened for high-affinity, selective binding to specific molecular targets. For example, if this compound is found to interact with a particular adenosine receptor subtype or PDE isozyme, medicinal chemists could design and synthesize derivatives that bind exclusively to that target, minimizing off-target effects. nih.gov

These selective probes could be fluorescently tagged for use in cellular imaging, allowing for the visualization of target localization and dynamics. Alternatively, biotinylated probes could be used for affinity purification-mass spectrometry to pull down and identify interacting proteins. The development of such chemical tools is paramount for moving beyond correlational studies to definitively establish the molecular targets and cellular functions of this compound.

Cross-Disciplinary Research with Emerging Biological Fields (e.g., Epigenetics, Microbiome Interactions)

The influence of metabolism extends into virtually every area of biology, creating exciting opportunities for cross-disciplinary research. Two particularly promising fields for exploring the relevance of this compound are epigenetics and microbiome research.

Epigenetics: There is a growing understanding of the complex interplay between cellular metabolism and epigenetic modifications. utmb.edu Metabolites like acetyl-CoA, SAM, and NAD+ are essential cofactors for enzymes that write and erase epigenetic marks, such as histone acetylation and methylation. Future studies should investigate whether this compound or its downstream metabolites can influence the levels of these critical cofactors, thereby modulating the epigenetic landscape and gene expression.

Microbiome Interactions: The gut microbiota plays a profound role in host metabolism, including the processing of dietary compounds. A recent groundbreaking study demonstrated that the gut-derived metabolite 3-methylxanthine can enhance the efficacy of cisplatin (B142131) chemotherapy in a mouse model of ovarian cancer. nih.gov This finding highlights a direct link between the microbiome, xanthine metabolism, and therapeutic outcomes. Future research should explore the specific gut microbes capable of producing or modifying this compound and investigate how this metabolite might mediate communication between the microbiome and the host's immune or metabolic systems. This could open up novel therapeutic avenues, using microbial-derived metabolites to augment cancer treatments or modulate other disease processes. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Hydroxy-1-methylxanthine, and how can researchers validate the purity of synthesized products?

- Methodological Answer : The compound can be synthesized via oxidation of 1-methylguanine derivatives. For example, St8hrer and Brown demonstrated its formation through the conversion of 1-methylguanine 3-oxide under controlled acidic conditions . Purity validation requires a combination of HPLC (reverse-phase C18 column, 0.1% trifluoroacetic acid mobile phase) and mass spectrometry (ESI-MS in negative ion mode). Structural confirmation should include H NMR (DMSO-d6, δ 3.35 ppm for methyl group, δ 8.12 ppm for aromatic protons) and elemental analysis (±0.3% tolerance for C, H, N) .

Q. How can researchers distinguish this compound from its structural isomers (e.g., 3-Hydroxy-7-methylxanthine) during characterization?

- Methodological Answer : Use high-resolution NMR spectroscopy to identify methyl group positions. For this compound, the methyl group (δ 3.35 ppm) shows coupling with the adjacent nitrogen in the xanthine ring, whereas 3-Hydroxy-7-methylxanthine exhibits distinct splitting patterns (δ 3.62 ppm) due to differing electronic environments . IR spectroscopy (stretching vibrations at 1680 cm for carbonyl groups) and X-ray crystallography can resolve ambiguities in solid-state structures .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported reactivity of this compound under varying pH conditions?

- Methodological Answer : Conflicting data on its stability in alkaline media (e.g., hydrolysis vs. tautomerization) can be resolved using kinetic studies with UV-Vis spectroscopy (monitoring absorbance at 270 nm) and C NMR to track pH-dependent tautomeric shifts (e.g., keto-enol equilibria). Controlled experiments at pH 2–12 (buffered solutions, 25°C) with LC-MS analysis of degradation products are critical .

Q. How does this compound interact with nucleic acids, and what techniques are suitable for studying these interactions?

- Methodological Answer : Fluorescence quenching assays (using ethidium bromide displacement) and isothermal titration calorimetry (ITC) can quantify binding affinities to DNA/RNA. Computational docking (AutoDock Vina) paired with circular dichroism (CD) spectroscopy reveals structural perturbations in nucleic acid helices. Studies by St8hrer and Brown suggest potential adduct formation with tyrosine residues, requiring MALDI-TOF MS for detection .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be mitigated?